tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate
CAS No.: 874116-49-1
Cat. No.: VC21094138
Molecular Formula: C26H29FN4O4
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874116-49-1 |
|---|---|
| Molecular Formula | C26H29FN4O4 |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate |
| Standard InChI | InChI=1S/C26H29FN4O4/c1-26(2,3)35-25(34)31-12-6-11-30(13-14-31)24(33)20-15-17(9-10-21(20)27)16-22-18-7-4-5-8-19(18)23(32)29-28-22/h4-5,7-10,15H,6,11-14,16H2,1-3H3,(H,29,32) |
| Standard InChI Key | GIMHNPLCMDJBSP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Classification
Tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate belongs to a class of complex heterocyclic compounds with potential pharmaceutical relevance. This molecule shares structural similarities with tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate (CID 25131909) . The primary structural difference lies in the central nitrogen-containing ring: our compound of interest incorporates a 1,4-diazepane (seven-membered ring with two nitrogen atoms) rather than the piperazine (six-membered ring with two nitrogen atoms) present in the related compound.
Based on structural analysis and established chemical nomenclature principles, several key identifiers can be inferred for this compound:
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IUPAC Name: tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate
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Molecular Formula: C₂₆H₂₉FN₄O₄ (derived from adding one CH₂ group to the piperazine analog's formula of C₂₅H₂₇FN₄O₄)
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Molecular Weight: Approximately 480.5 g/mol (compared to 466.5 g/mol for the piperazine analog)
Structural Features and Components
The compound consists of several distinct structural components that contribute to its chemical identity and potential biological activity:
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1,4-Diazepane Core: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, providing a flexible scaffold with potential for diverse receptor interactions
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tert-Butyloxycarbonyl (Boc) Group: A protective group attached to one nitrogen atom of the diazepane ring, commonly used in organic synthesis to protect amines and modulate solubility
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Benzoyl Linker: A carbonyl-connected phenyl ring that bridges the diazepane and phthalazinone portions of the molecule
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Fluoro Substituent: A fluorine atom at the 2-position of the benzoyl group, potentially enhancing metabolic stability and binding interactions
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Phthalazinone Moiety: A bicyclic system with a lactam functionality, attached via a methylene bridge to the 5-position of the benzoyl group
The presence of multiple functional groups creates a complex three-dimensional architecture with numerous potential hydrogen bond donors and acceptors, suggesting capacity for specific molecular recognition events with biological targets.
Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Based on molecular weight and structure |
| Molecular Weight | ~480.5 g/mol | Calculated from molecular formula |
| Appearance | White to off-white powder | Typical for similar heterocyclic compounds |
| Solubility | Poor in water; Good in DMF, DMSO, dichloromethane | Based on lipophilic character and hydrogen bonding capacity |
| Log P | ~3.5-4.0 | Estimated from lipophilic and hydrophilic moieties |
| Melting Point | 150-180°C | Based on hydrogen bonding capacity and molecular weight |
| pKa | ~9.5-10.0 (for NH in phthalazinone) | Based on similar heterocyclic lactams |
The expanded seven-membered diazepane ring likely confers slightly different physicochemical properties compared to its piperazine-containing analog, potentially including altered solubility profiles and crystal packing arrangements.
Chemical Reactivity and Stability
The chemical reactivity of tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate can be predicted based on its constituent functional groups:
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Boc Group Reactivity: The tert-butyloxycarbonyl protecting group is acid-labile and can be cleaved under acidic conditions (typically TFA or HCl in organic solvents) . This deprotection reveals the secondary amine of the diazepane ring, producing carbon dioxide and isobutene as byproducts.
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Amide Bond Stability: The amide linkage between the benzoyl group and the diazepane nitrogen shows moderate stability under physiological conditions but may undergo hydrolysis in strongly acidic or basic environments.
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Phthalazinone Reactivity: The phthalazinone moiety contains an amide (lactam) functionality that can potentially act as a hydrogen bond donor through its NH group. This group may be deprotonated under strongly basic conditions.
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Aromatic Substitution: The fluorine substituent on the benzoyl group can potentially undergo nucleophilic aromatic substitution reactions, particularly due to the electron-withdrawing effect of the adjacent carbonyl group.
Storage and handling considerations should include protection from strong acids (to prevent Boc deprotection), strong bases (to prevent amide hydrolysis), strong nucleophiles (to prevent substitution reactions), and oxidizing agents. Standard storage conditions would typically include a cool, dry environment protected from light, preferably under inert gas.
Synthesis and Preparation Methods
Retrosynthetic Analysis
A rational synthesis of tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate would likely involve several key disconnections:
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Amide Bond Formation: Disconnection of the amide bond between the fluorinated benzoic acid derivative and the Boc-protected 1,4-diazepane
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Phthalazinone Introduction: Disconnection of the methylene bridge connecting the phthalazinone to the fluorinated benzoyl group
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Boc Protection: Disconnection of the Boc protecting group from the 1,4-diazepane scaffold
Synthesis of Boc-Protected 1,4-Diazepane
The 1,4-diazepane core can be prepared from commercially available homopiperazine (1,4-diazepane) through selective mono-protection with di-tert-butyl dicarbonate:
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Reaction of homopiperazine with di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane at 0°C to room temperature
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Careful control of stoichiometry and reaction conditions to maximize mono-protection selectivity
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Purification by column chromatography to isolate the mono-Boc protected 1,4-diazepane
Preparation of Functionalized Benzoic Acid Component
The 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid component could be prepared through:
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Starting with 2-fluoro-5-bromomethylbenzoic acid or a suitable ester
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Nucleophilic substitution with 1-phthalazinone under basic conditions (K₂CO₃, Cs₂CO₃) in DMF at elevated temperatures (80°C)
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If starting with an ester, subsequent hydrolysis to the free carboxylic acid
Final Coupling Reaction
The final compound could be assembled through amide bond formation:
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Activation of the 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid using coupling reagents such as HATU, EDCI/HOBt, or via conversion to an acid chloride
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Coupling with Boc-protected 1,4-diazepane in the presence of a suitable base (e.g., DIPEA, TEA)
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Purification via column chromatography to obtain the final product
Table 2: Key Reaction Conditions for Proposed Synthesis Steps
Analytical Characterization
Nuclear Magnetic Resonance Spectroscopy
The predicted ¹H NMR spectrum would exhibit several characteristic signals:
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tert-Butyl Group: A prominent singlet at approximately δ 1.40-1.50 ppm (9H)
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Diazepane Ring: Complex multiplets in the range of δ 1.80-2.00 ppm (CH₂) and δ 3.30-3.80 ppm (CH₂N)
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Methylene Bridge: A singlet at approximately δ 4.20-4.40 ppm (2H)
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Aromatic Region: Multiple signals in the range of δ 7.00-8.50 ppm from the benzoyl and phthalazinone aromatic protons
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NH Proton: A broad singlet at approximately δ 11.00-12.00 ppm from the phthalazinone NH
The ¹³C NMR spectrum would likely show:
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tert-Butyl Carbons: Signals at δ 28-30 ppm (CH₃) and δ 79-81 ppm (quaternary)
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Diazepane Carbons: Multiple signals in the δ 26-50 ppm region
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Carbonyl Carbons: Signals at δ 154-155 ppm (carbamate), δ 170-172 ppm (amide), and δ 160-165 ppm (phthalazinone)
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Aromatic Carbons: Multiple signals in the δ 115-165 ppm region, including a characteristic doublet for the carbon bearing the fluorine substituent (J ≈ 250 Hz)
Mass Spectrometry
The mass spectrometric profile would likely include:
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Molecular Ion: M⁺ at m/z ≈ 480.5, corresponding to the molecular formula C₂₆H₂₉FN₄O₄
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Fragmentation Pattern: Characteristic fragments including:
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Loss of t-butyl group (M-57)
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Loss of Boc group (M-100)
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Fragments corresponding to the phthalazinone moiety
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Fragments related to the diazepane ring system
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Infrared Spectroscopy
Key IR absorption bands would likely include:
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N-H Stretching: 3200-3300 cm⁻¹ (phthalazinone NH)
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C-H Stretching: 2950-3000 cm⁻¹ (aliphatic CH₂ and CH₃ groups)
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C=O Stretching: 1690-1710 cm⁻¹ (carbamate), 1630-1650 cm⁻¹ (amide), 1660-1680 cm⁻¹ (phthalazinone)
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Aromatic C=C: 1500-1600 cm⁻¹
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C-F Stretching: 1000-1300 cm⁻¹
Chromatographic Behavior
The compound would likely exhibit the following chromatographic properties:
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Reverse-Phase HPLC: Moderate to high retention on C18 columns due to its lipophilic character
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TLC: Visualization with UV (254 nm) and ninhydrin or potassium permanganate staining
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Preparative Separation: Purification by silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures
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